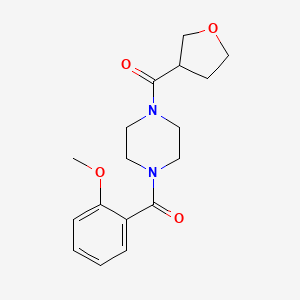![molecular formula C17H21FN4 B5973072 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine](/img/structure/B5973072.png)
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine, also known as FMP, is a chemical compound that belongs to the class of pyrimidine derivatives. It is a highly selective and potent antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward, motivation, and addiction. FMP has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease.
Wirkmechanismus
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine acts as a highly selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of the D3 receptor, 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine can modulate the release of dopamine and other neurotransmitters, which are involved in the regulation of reward, motivation, and addiction.
Biochemical and Physiological Effects:
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine has been shown to have a wide range of biochemical and physiological effects on the brain. It can modulate the release of dopamine, norepinephrine, and other neurotransmitters, which can affect mood, cognition, and behavior. 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine has also been shown to modulate the activity of various ion channels and receptors, which can affect neuronal excitability and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine has several advantages for use in lab experiments. It is highly selective and potent, which makes it an ideal tool for studying the dopamine D3 receptor and its role in various neurological and psychiatric disorders. However, 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine. One area of interest is the development of more potent and selective D3 receptor antagonists, which could have even greater therapeutic potential for the treatment of addiction and other disorders. Another area of interest is the use of 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine in combination with other drugs or therapies, to enhance its efficacy and reduce potential side effects. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine, and its potential use in the treatment of various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine involves the reaction of 4-(4-fluorophenyl)-2-methyl-1-piperazineethanol with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders. It has shown promising results in preclinical studies for its ability to reduce drug-seeking behavior in animal models of addiction, and for its potential use in the treatment of schizophrenia and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[4-[1-(4-fluorophenyl)propan-2-yl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4/c1-14(13-15-3-5-16(18)6-4-15)21-9-11-22(12-10-21)17-19-7-2-8-20-17/h2-8,14H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZHJCNOOWSTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[2-(4-Fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-oxo-5-{1-[3-(trifluoromethyl)phenyl]-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl}-2-pentanone](/img/structure/B5972993.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5973000.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5973010.png)
![4-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5973012.png)
![2-pyridin-3-yl-7-(4,4,4-trifluorobutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5973016.png)

![N-(5-chloro-2-methoxyphenyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5973031.png)

![N-(3,4-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5973037.png)

![N-allyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5973045.png)
![6-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5973062.png)
![benzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5973088.png)
![N-methyl-3-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B5973096.png)